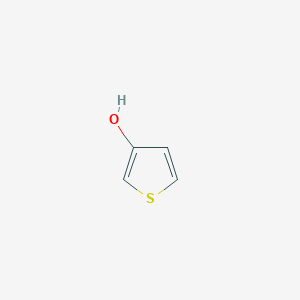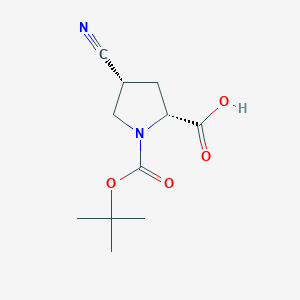
Pegorgotein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pegorgotein is synthesized by conjugating superoxide dismutase with polyethylene glycol. The process involves the activation of polyethylene glycol with a suitable activating agent, followed by its reaction with superoxide dismutase under controlled conditions . The reaction conditions typically include maintaining a specific pH and temperature to ensure the stability and activity of the resulting conjugate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors to produce superoxide dismutase, followed by its conjugation with polyethylene glycol. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions: Pegorgotein primarily undergoes reactions related to its antioxidant properties. It participates in redox reactions, where it scavenges reactive oxygen species, thereby reducing oxidative stress .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include polyethylene glycol, superoxide dismutase, and activating agents such as N-hydroxysuccinimide . The reactions are typically carried out under mild conditions to preserve the activity of the enzyme.
Major Products Formed: The major product formed from the synthesis of this compound is the polyethylene glycol-conjugated superoxide dismutase, which exhibits enhanced stability and reduced immunogenicity compared to the native enzyme .
Scientific Research Applications
Mechanism of Action
Pegorgotein exerts its effects by scavenging reactive oxygen species, thereby reducing oxidative stress. The compound targets free radicals and neutralizes them, preventing cellular damage and inflammation . The molecular pathways involved include the inhibition of oxidative stress-induced signaling pathways, such as the Wnt/β-catenin signaling pathway .
Comparison with Similar Compounds
Pegorgotein is unique in its conjugation with polyethylene glycol, which enhances its stability and reduces immunogenicity compared to native superoxide dismutase . Similar compounds include:
Superoxide Dismutase: The native enzyme without polyethylene glycol conjugation.
Polyethylene Glycol-Conjugated Catalase: Another antioxidant enzyme conjugated with polyethylene glycol for enhanced stability.
Polyethylene Glycol-Conjugated Glutathione Peroxidase: An enzyme that reduces hydrogen peroxide and organic hydroperoxides, conjugated with polyethylene glycol for improved properties.
This compound stands out due to its specific application in reducing oxidative stress in medical conditions and its enhanced properties due to polyethylene glycol conjugation .
Properties
CAS No. |
155773-57-2 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methoxyethyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9) |
InChI Key |
VJDVWBDSMDTODO-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)CCC(=O)N |
Canonical SMILES |
COCCOC(=O)CCC(=O)N |
Key on ui other cas no. |
155773-57-2 |
Synonyms |
PEG-SOD pegorgotein polyethylene glycol-superoxide dismutase |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)



![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)






